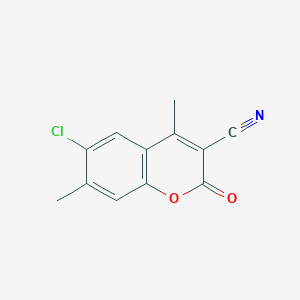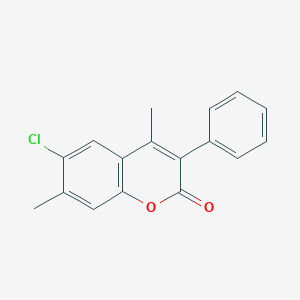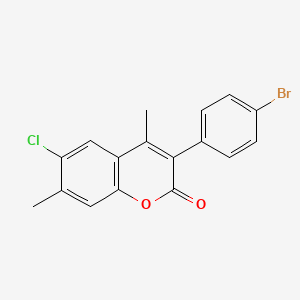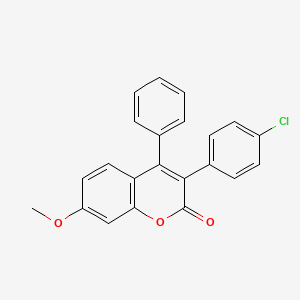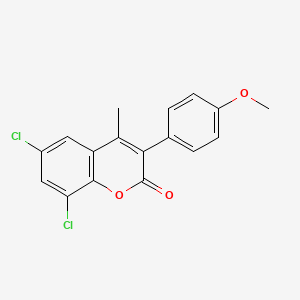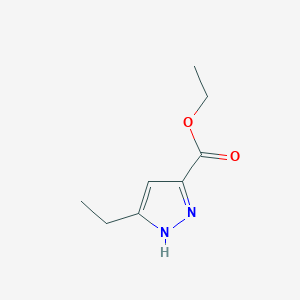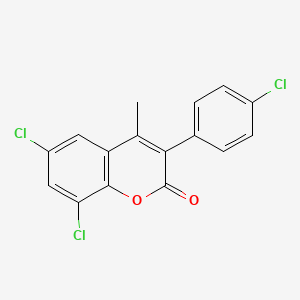
纤维素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cellobiose is a disaccharide with the formula (C6H7(OH)4O)2O. It is classified as a reducing sugar - any sugar that possesses the ability or function of a reducing agent . The chemical structure of cellulose is derived from the condensation of a pair of β-glucose molecules forming a β (1→4) bond .
Synthesis Analysis
Cellobiose synthesis has been studied in the bacterium Komagataeibacter hansenii, a high-yield producer of bacterial cellulose (BC). Its genome encodes three distinct cellulose synthases (CS), bcsAB1, bcsAB2, and bcsAB3 . Another study found that the cellobiose-responsive regulator CLR1 was activated by CBS-synthesized cellobiose, thereby promoting the expression of CLR2 and finally opening the transcription of cellulase genes .
Molecular Structure Analysis
Cellobiose is a disaccharide consisting of two glucose units in beta (1-4) glycosidic linkage . The molecular weight of cellobiose is 342.30 g/mol .
Chemical Reactions Analysis
The primary decomposition mechanism of cellobiose under hydrothermal conditions involves isomerization of cellobiose to cellobiulose (glucosyl-fructose) and glucosyl-mannose . Another study found that the phosphorolytic reaction of cellobiose by Cb CBP proceeded via an ordered Bi Bi mechanism, while the synthetic reaction proceeded via a ping pong Bi Bi mechanism .
Physical And Chemical Properties Analysis
Cellobiose has a molecular weight of 342.30 g/mol, and its exact mass is 342.11621151 g/mol. It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 11 .
科学研究应用
Cellulose Dissolution Mechanism Study
Cellobiose serves as a valuable model compound for cellulose in research. Scientists use it to investigate the solvent-solute interactions during cellulose dissolution. For instance, a study employed cellobiose as a model to explore the cellobiose/LiCl/N-methyl-2-pyrrolidone (NMP) system. Techniques like attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), 13C, 35Cl, and 7Li NMR spectroscopy were used to understand the interactions between cellobiose and the solvent components .
Biomedical Applications
Cellulose derivatives, including cellobiose, have potential in biomedical fields. Researchers explore their structural and biochemical properties for applications in tissue engineering, wound dressing, and drug delivery systems. The inherent abundance of cellulose makes it an attractive material for sustainable and biocompatible products .
Nanostructured Biomaterials
Nanostructure plays a crucial role in cellulose-based biomaterials. Cellobiose and related compounds contribute to cellular adhesion and influence macroscale mechanical properties. These materials find applications in fundamental scientific research and biomedical engineering, emphasizing the importance of their nanostructure .
作用机制
Target of Action
Cellobiulose, a disaccharide composed of two glucose units, primarily targets cellulase enzymes, which are responsible for the hydrolysis of cellulose . These enzymes include endoglucanases, which cut internal beta-1,4-glucosidic bonds, and exocellobiohydrolases . The primary role of these targets is to break down cellulose into simpler sugars, such as glucose, which can then be utilized by organisms for energy .
Mode of Action
Cellobiulose interacts with its targets (cellulase enzymes) through a process known as enzymatic hydrolysis . This process involves the cleavage of the beta-1,4-glycosidic bonds that hold the glucose units together in cellobiulose . The cleavage of these bonds results in the formation of simpler sugars, such as glucose .
Biochemical Pathways
The biochemical pathway affected by cellobiulose is the cellulose degradation pathway . In this pathway, cellobiulose, through the action of cellulase enzymes, is broken down into simpler sugars, which can then enter glycolysis for energy production . The downstream effects of this pathway include the production of ATP, which is used as an energy source by cells .
Pharmacokinetics
It is known that cellobiulose, like other sugars, is likely to be absorbed in the digestive tract and distributed throughout the body . Its metabolism would involve enzymatic hydrolysis to glucose, which can then be utilized for energy . Excretion would likely occur through the urinary system .
Result of Action
The molecular result of cellobiulose’s action is the breakdown of its beta-1,4-glycosidic bonds, resulting in the formation of simpler sugars . On a cellular level, these simpler sugars can be utilized for energy production, contributing to various cellular processes .
Action Environment
The action of cellobiulose is influenced by various environmental factors. For instance, the presence of specific enzymes (cellulases) is crucial for its breakdown . Additionally, factors such as pH and temperature can affect the activity of these enzymes and thus the rate of cellobiulose breakdown . Furthermore, the presence of other compounds, such as LiCl/NMP, can influence the dissolution and subsequent breakdown of cellobiulose .
未来方向
Cellulosic biofuels, which can be produced from cellobiose, offer environmental benefits not available from grain-based biofuels and are a cornerstone of efforts to meet transportation fuel needs in a future low-carbon economy . Another promising direction is the development of paper-based supercapacitors based on cellulose .
属性
IUPAC Name |
(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCRQPBOOFTZGQ-WUYFHPBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cellobiulose | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

